molecular formula C17H12ClF3N2O2 B11067815 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-(trifluoromethyl)-1H-benzimidazole

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11067815
M. Wt: 368.7 g/mol
InChI Key: JOHSMGNXMIVCLO-UHFFFAOYSA-N
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Description

1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound characterized by its unique molecular structure This compound features a benzimidazole core substituted with a trifluoromethyl group and a chlorobenzodioxinylmethyl group

Preparation Methods

The synthesis of 1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE involves multiple steps, including the formation of the benzimidazole core and subsequent substitution reactions to introduce the trifluoromethyl and chlorobenzodioxinylmethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzimidazole core or the benzodioxinylmethyl group. Common reagents include halides, amines, and thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE can be compared with other similar compounds, such as:

    1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-1,1-DIMETHYLHYDRAZINIUM CHLORIDE: This compound has a similar benzodioxinylmethyl group but differs in the presence of a dimethylhydrazinium chloride moiety.

    (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)ACETIC ACID: This compound shares the chlorobenzodioxinyl group but has an acetic acid functional group instead of the benzimidazole core.

    1-(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHANAMINE: This compound features a methanamine group in place of the benzimidazole core and trifluoromethyl group.

The uniqueness of 1-[(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12ClF3N2O2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C17H12ClF3N2O2/c18-12-5-10(15-11(6-12)8-24-9-25-15)7-23-14-4-2-1-3-13(14)22-16(23)17(19,20)21/h1-6H,7-9H2

InChI Key

JOHSMGNXMIVCLO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CN3C4=CC=CC=C4N=C3C(F)(F)F)OCO1

Origin of Product

United States

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